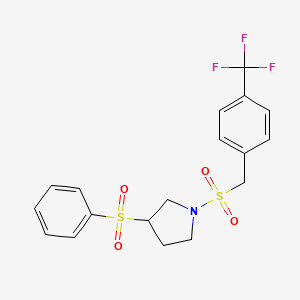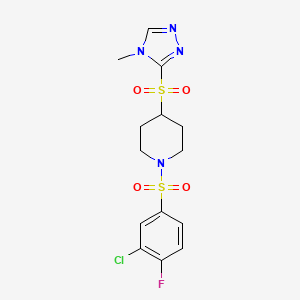
3-(苯磺酰基)-1-((4-(三氟甲基)苄基)磺酰基)吡咯烷
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Phenylsulfonyl)-1-((4-(trifluoromethyl)benzyl)sulfonyl)pyrrolidine is a complex organic compound that features both phenylsulfonyl and trifluoromethylbenzylsulfonyl groups attached to a pyrrolidine ring
科学研究应用
3-(Phenylsulfonyl)-1-((4-(trifluoromethyl)benzyl)sulfonyl)pyrrolidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用机制
Target of Action
The primary target of 3-(Phenylsulfonyl)-1-((4-(trifluoromethyl)benzyl)sulfonyl)pyrrolidine is arylthiolate anions . These anions play a crucial role in various biochemical reactions and are involved in the formation of electron donor-acceptor (EDA) complexes .
Mode of Action
3-(Phenylsulfonyl)-1-((4-(trifluoromethyl)benzyl)sulfonyl)pyrrolidine interacts with its target by forming EDA complexes with arylthiolate anions . This interaction facilitates an intramolecular single electron transfer (SET) reaction under visible light irradiation . This process is crucial for the S-trifluoromethylation of thiophenols .
Biochemical Pathways
The compound’s interaction with arylthiolate anions affects the S-trifluoromethylation pathway of thiophenols . This pathway is essential for various biochemical processes, including the synthesis of complex organic compounds .
Pharmacokinetics
Its interaction with arylthiolate anions suggests that it may have significant bioavailability .
Result of Action
The interaction of 3-(Phenylsulfonyl)-1-((4-(trifluoromethyl)benzyl)sulfonyl)pyrrolidine with arylthiolate anions results in the S-trifluoromethylation of thiophenols . This reaction is a key step in the synthesis of various organic compounds .
Action Environment
The efficacy and stability of 3-(Phenylsulfonyl)-1-((4-(trifluoromethyl)benzyl)sulfonyl)pyrrolidine are influenced by environmental factors such as light exposure. The compound undergoes an SET reaction under visible light irradiation , suggesting that light conditions can significantly impact its action.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Phenylsulfonyl)-1-((4-(trifluoromethyl)benzyl)sulfonyl)pyrrolidine typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a pyrrolidine derivative reacts with phenylsulfonyl chloride and 4-(trifluoromethyl)benzylsulfonyl chloride under basic conditions. The reaction is often carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
3-(Phenylsulfonyl)-1-((4-(trifluoromethyl)benzyl)sulfonyl)pyrrolidine can undergo various types of chemical reactions, including:
Oxidation: The sulfonyl groups can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl groups, yielding simpler pyrrolidine derivatives.
Substitution: The phenylsulfonyl and trifluoromethylbenzylsulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce simpler pyrrolidine compounds.
相似化合物的比较
Similar Compounds
Phenylsulfonylpyrrolidine: Lacks the trifluoromethylbenzylsulfonyl group, resulting in different chemical properties and applications.
Uniqueness
3-(Phenylsulfonyl)-1-((4-(trifluoromethyl)benzyl)sulfonyl)pyrrolidine is unique due to the presence of both phenylsulfonyl and trifluoromethylbenzylsulfonyl groups. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in research and industry.
属性
IUPAC Name |
3-(benzenesulfonyl)-1-[[4-(trifluoromethyl)phenyl]methylsulfonyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3NO4S2/c19-18(20,21)15-8-6-14(7-9-15)13-27(23,24)22-11-10-17(12-22)28(25,26)16-4-2-1-3-5-16/h1-9,17H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJUKZROQFBNXDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)CC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-(3-chloro-4-methylphenyl)-6-[(2-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2540410.png)
![2-(4-Methylphenyl)-1-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)ethan-1-one](/img/structure/B2540415.png)
![6-chloro-2-(3,4-dihydroisoquinolin-2(1H)-yl)benzo[d]thiazole](/img/structure/B2540418.png)

![2-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(2-methoxyethyl)acetamide](/img/structure/B2540421.png)

![1-[6-({2-[(3-chlorophenyl)amino]-2-oxoethyl}sulfanyl)pyrimidin-4-yl]-N-cyclopropyl-1H-pyrazole-3-carboxamide](/img/structure/B2540425.png)

![[3-(Trifluoromethyl)cyclobutyl]methanol](/img/structure/B2540427.png)
![3-nitro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2540428.png)
![5-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carbonyl]-4-methoxy-1-methyl-1,2-dihydropyridin-2-one](/img/structure/B2540430.png)
![3-[Amino(hydroxyamino)methylidene]-2,3-dihydropyridin-2-one](/img/structure/B2540431.png)

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2540433.png)
